molecular formula C10H16N4O2 B1480466 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2092648-10-5

1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1480466
CAS No.: 2092648-10-5
M. Wt: 224.26 g/mol
InChI Key: PNEMTOSAIBIOMZ-UHFFFAOYSA-N
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Description

1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H16N4O2 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the molecular formula C10H14N4O2C_{10}H_{14}N_{4}O_{2} and a molecular weight of approximately 218.25 g/mol. The presence of the triazole ring and the pyrrolidine moiety contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, a series of 1,2,3-triazole-containing hybrids were synthesized and tested against various cancer cell lines including HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). These compounds exhibited significant cytotoxicity with IC50 values ranging from 12.22 µM to 55.57 µM, indicating promising antitumor activity .

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50 (µM)
7HepG-212.22
7HCT-11614.16
7MCF-714.64
2HepG-244.65
3HCT-11650.34

The structure–activity relationship (SAR) analysis revealed that electron-donating groups on the phenyl ring significantly enhanced cytotoxicity, suggesting that modifications to the chemical structure can lead to improved therapeutic efficacy .

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The triazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially modulating enzyme activity. Additionally, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA damage .

Antioxidant Activity

Triazole derivatives have also been investigated for their antioxidant properties. Certain compounds demonstrated significant radical scavenging ability and reducing power in biochemical assays, indicating their potential as antioxidant agents . The presence of carboxylic acid groups in these compounds appears to enhance their antioxidant capacity.

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of various triazole derivatives on human leukemic T-cells. The results indicated that certain derivatives exhibited selective cytotoxicity at nanomolar concentrations comparable to established chemotherapeutics like doxorubicin. Morphological changes consistent with apoptosis were observed in treated cells .

Structure-Activity Relationship Analysis

Research on a series of N-substituted triazole derivatives highlighted that modifications at the N-position significantly influenced their biological activities. Compounds with bulky or electron-donating substituents showed enhanced potency against various tumor cell lines, reinforcing the importance of structural optimization in drug design .

Properties

IUPAC Name

1-[(1-ethylpyrrolidin-2-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-2-13-5-3-4-8(13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEMTOSAIBIOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.